molecular formula C18H12N2S2 B2566184 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 383146-83-6

2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No. B2566184
CAS RN: 383146-83-6
M. Wt: 320.43
InChI Key: RLYRDNCTCOKBHE-UHFFFAOYSA-N
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Description

“2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2S2 . It belongs to the class of thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is characterized by a six-membered thienopyrimidine ring containing nitrogen atoms at positions 1 and 3 . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides . These β-keto amides were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Anticancer Activity

2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine: has shown promise as an anticancer agent. Researchers have synthesized derivatives and evaluated their effects against cancer cell lines. The compound’s structural modifications have led to improved antiproliferative activity, making it a potential candidate for cancer therapy .

Anti-Inflammatory Effects

Pyrimidines, including this compound, exhibit anti-inflammatory properties. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These effects contribute to tissue protection and healing. Several pyrimidines, including our compound of interest, display potent anti-inflammatory activity .

Antibacterial and Antiviral Properties

The compound’s aromatic heterocyclic structure suggests potential antibacterial and antiviral effects. Researchers continue to explore its activity against bacterial strains and viral infections .

Antifungal Applications

Pyrimidines have been investigated for their antifungal properties. Our compound may exhibit activity against fungal pathogens, making it relevant for antifungal drug development .

Targeting Epigenetic Enzymes

Structurally related compounds have been studied as inhibitors of epigenetic enzymes, particularly EZH2. These enzymes play a role in gene regulation, and inhibiting them could have implications for cancer treatment. Further exploration of our compound’s effects on epigenetic pathways is warranted .

Toxicity Assessment and Safety

As with any potential therapeutic agent, assessing toxicity is crucial. Researchers evaluate the compound’s safety profile, including its impact on healthy cells. Understanding its toxicity helps guide drug development and clinical applications .

Future Directions

Thienopyrimidine derivatives, including “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .

properties

IUPAC Name

2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYRDNCTCOKBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine

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